molecular formula C29H35NO9 B3325727 5-o-Desmethyldonepezil glucuronide CAS No. 220170-74-1

5-o-Desmethyldonepezil glucuronide

Cat. No.: B3325727
CAS No.: 220170-74-1
M. Wt: 541.6 g/mol
InChI Key: UBLKQFQMHFDJGO-XDBQMMMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-o-Desmethyldonepezil glucuronide typically involves the enzymatic or chemical glucuronidation of 5-o-Desmethyldonepezil. This process can be carried out using uridine diphosphate glucuronic acid as the glucuronide donor and a suitable glucuronosyltransferase enzyme . The reaction conditions generally include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.

Industrial Production Methods: Industrial production of this compound may involve the use of microbial or mammalian cell cultures that express the necessary glucuronosyltransferase enzymes. These cultures can be scaled up in bioreactors to produce large quantities of the compound. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) and crystallization .

Chemical Reactions Analysis

Types of Reactions: 5-o-Desmethyldonepezil glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-o-Desmethyldonepezil glucuronide involves its role as a metabolite of donepezil. Donepezil inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, donepezil increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission and improving cognitive function in Alzheimer’s patients . The glucuronide conjugate itself is primarily involved in the detoxification and excretion of donepezil .

Comparison with Similar Compounds

    6-o-Desmethyldonepezil: Another metabolite of donepezil with similar pharmacological activity.

    Donepezil-cis-N-oxide: A metabolite formed through the oxidation of donepezil.

Uniqueness: 5-o-Desmethyldonepezil glucuronide is unique due to its specific glucuronidation pathway, which facilitates the excretion of donepezil from the body. This compound is crucial for understanding the complete metabolic profile of donepezil and its pharmacokinetics.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[2-[(1-benzylpiperidin-4-yl)methyl]-6-methoxy-1-oxo-2,3-dihydroinden-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO9/c1-37-21-14-20-18(13-22(21)38-29-26(34)24(32)25(33)27(39-29)28(35)36)12-19(23(20)31)11-16-7-9-30(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,24-27,29,32-34H,7-12,15H2,1H3,(H,35,36)/t19?,24-,25-,26+,27-,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLKQFQMHFDJGO-XDBQMMMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220170-74-1
Record name 5-o-Desmethyldonepezil glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220170741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-O-DESMETHYLDONEPEZIL GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97R9M0LYM7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-o-Desmethyldonepezil glucuronide
Reactant of Route 2
5-o-Desmethyldonepezil glucuronide
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5-o-Desmethyldonepezil glucuronide
Reactant of Route 4
5-o-Desmethyldonepezil glucuronide
Reactant of Route 5
5-o-Desmethyldonepezil glucuronide
Reactant of Route 6
5-o-Desmethyldonepezil glucuronide

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